molecular formula C9H11ClFN3 B1489236 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine CAS No. 2002318-92-3

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine

Cat. No.: B1489236
CAS No.: 2002318-92-3
M. Wt: 215.65 g/mol
InChI Key: ILSBVVJEGFKQDL-UHFFFAOYSA-N
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Description

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine is a chemical compound that belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound features a pyrazine ring substituted with a chlorine atom at the 2-position and a fluoropiperidinyl group at the 3-position. Pyrazines are known for their diverse biological activities and are often used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine typically involves the following steps:

  • Formation of the Pyrazine Core: : The pyrazine ring can be synthesized through the condensation of appropriate precursors, such as β-diketones and hydrazines.

  • Introduction of Chlorine: : Chlorination can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions.

  • Introduction of the Fluoropiperidinyl Group: : The fluoropiperidinyl group can be introduced through nucleophilic substitution reactions using 4-fluoropiperidine as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine can undergo various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, and heat.

  • Reduction: : LiAlH₄, NaBH₄, and anhydrous ether.

  • Substitution: : Amines, alcohols, and polar aprotic solvents.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution: : Formation of substituted pyrazines with various functional groups.

Scientific Research Applications

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine has several scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activities, such as antimicrobial or antifungal properties.

  • Medicine: : Investigated for its potential use in drug discovery and development.

  • Industry: : Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

2-Chloro-3-(4-fluoropiperidin-1-yl)pyrazine is similar to other pyrazine derivatives, such as 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine and 2-Chloro-3-(2-fluoropiperidin-1-yl)pyrazine. These compounds differ in the position and type of substituents on the pyrazine ring, which can affect their chemical properties and biological activities.

List of Similar Compounds

  • 2-Chloro-3-(3-fluoropiperidin-1-yl)pyrazine

  • 2-Chloro-3-(2-fluoropiperidin-1-yl)pyrazine

  • 2-Chloro-3-(4-methylpiperidin-1-yl)pyrazine

  • 2-Chloro-3-(3-methylpiperidin-1-yl)pyrazine

Properties

IUPAC Name

2-chloro-3-(4-fluoropiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN3/c10-8-9(13-4-3-12-8)14-5-1-7(11)2-6-14/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSBVVJEGFKQDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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